molecular formula C13H13NO4 B14609628 1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate CAS No. 58901-91-0

1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate

Cat. No.: B14609628
CAS No.: 58901-91-0
M. Wt: 247.25 g/mol
InChI Key: AJQNEFGPXNSRPM-UHFFFAOYSA-N
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Description

1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate is an organic compound with a complex structure that includes a cyano group, a dimethoxyphenyl group, and an ethenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethoxyphenyl group can engage in aromatic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

CAS No.

58901-91-0

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

[1-cyano-2-(3,4-dimethoxyphenyl)ethenyl] acetate

InChI

InChI=1S/C13H13NO4/c1-9(15)18-11(8-14)6-10-4-5-12(16-2)13(7-10)17-3/h4-7H,1-3H3

InChI Key

AJQNEFGPXNSRPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=CC1=CC(=C(C=C1)OC)OC)C#N

Origin of Product

United States

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